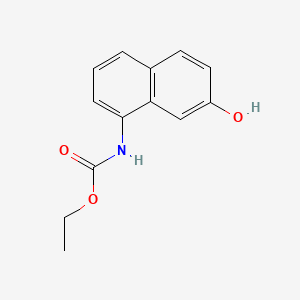![molecular formula C17H17N B11877305 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a heterocyclic compound with the molecular formula C₁₇H₁₇N It is characterized by a cyclopenta[b]indole core structure with a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the reaction of pentanediol dipyridyl ketone with phosphorous oxychloride under acidic conditions . This reaction typically requires controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)-cyclopenta[b]indole: Used in the synthesis of donor-accepting dyes for solar cells.
4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole:
Uniqueness
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole stands out due to its unique structural features and versatile reactivity
Eigenschaften
Molekularformel |
C17H17N |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C17H17N/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17(15)18/h1-5,7-9,11,15,17H,6,10,12H2 |
InChI-Schlüssel |
BJGYUEDOGOJNAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)N(C3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





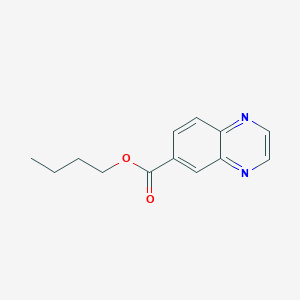
![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
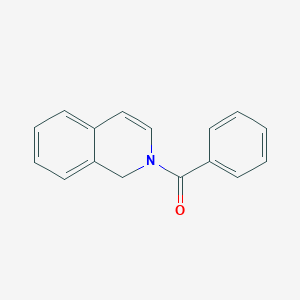


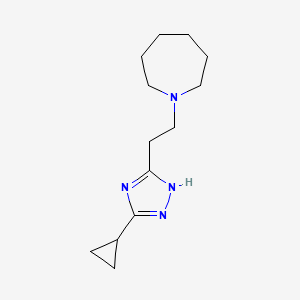
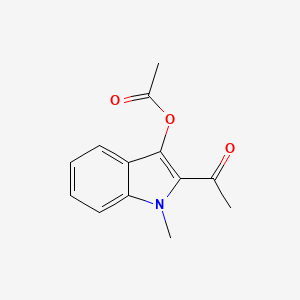
![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)

